VS-5584 is classified as a desmethyl derivative of another compound, VS-5582 []. Both VS-5584 and VS-5582 have been studied for their potential to inhibit tyrosine kinases, enzymes involved in cell signaling pathways. Tyrosine kinase inhibitors are a class of drugs used to treat various cancers []. However, limited published data exists specifically on the tyrosine kinase inhibitory effects of VS-5584.
More research has focused on the potential of VS-5584 as a phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor []. The PI3K/mTOR pathway is another important cell signaling pathway involved in cell growth, proliferation, and survival. Aberrant activation of this pathway is implicated in various cancers []. Studies suggest VS-5584 acts as a highly selective PI3K/mTOR kinase inhibitor, potentially offering a therapeutic approach for targeting cancers driven by this pathway [].
The chemical structure of VS-5584 incorporates a purine ring structure. Purines are nitrogenous bases found in RNA and DNA. Due to this structural similarity, VS-5584 can serve as an intermediate compound in the synthesis of purine analogs []. Purine analogs are synthetic molecules that mimic the structure and function of natural purines. They have various applications in scientific research, including the development of antiviral medications and probes for studying cellular processes [].
VS-5584, also known as SB2343, is a novel small-molecule inhibitor that selectively targets both the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways. Its chemical structure is defined as 5-(9-isopropyl-8-methyl-2-morpholin-4-yl-9H-purin-6-yl)-pyrimidin-2-ylamine. This compound was developed by S*BIO Pte Ltd. in Singapore and has shown promise in preclinical studies for its potential to treat various cancers by inhibiting key signaling pathways involved in cell proliferation and survival .
VS-5584 is believed to exert its anti-cancer effects by inhibiting the PI3K/mTOR pathway, a crucial signaling cascade involved in cell growth and proliferation [, ]. This pathway regulates various cellular processes, and its dysregulation is implicated in cancer development []. By inhibiting this pathway, VS-5584 might hinder the uncontrolled growth of cancer cells.
VS-5584 operates primarily through competitive inhibition of ATP binding to the active sites of mTOR and PI3K kinases. The compound exhibits high selectivity, showing minimal inhibitory activity against over 400 other kinases, which underscores its potential for targeted cancer therapy. The IC50 values for VS-5584 are notably low, indicating its potency: approximately 37 nanomolar for mTOR and varying from 16 to 68 nanomolar across different class I PI3K isoforms (α, β, γ, δ) .
The biological activity of VS-5584 has been extensively studied, revealing its ability to inhibit the proliferation of cancer stem cells significantly more than non-cancer stem cells. In various mouse xenograft models, VS-5584 demonstrated a marked reduction in tumor initiation capacity and enhanced apoptosis in cancer cells. Furthermore, it effectively blocks key phosphorylation events downstream of PI3K and mTOR signaling pathways, such as AKT and ribosomal protein S6 .
The synthesis of VS-5584 involves multi-step organic reactions that include the formation of the purine core followed by modifications to introduce the morpholine and pyrimidine groups. Specific details regarding the synthetic pathway can be found in patent literature (WO2010114484), which outlines the synthetic strategy and conditions necessary for producing this compound .
VS-5584 is primarily being explored for its applications in oncology as a treatment for various cancers, particularly those characterized by aberrant PI3K/mTOR signaling. Its dual inhibition mechanism allows it to synergistically enhance the effects of other chemotherapeutic agents, potentially leading to improved therapeutic outcomes in resistant cancer types . Additionally, it is being investigated for its ability to target cancer stem cells, which are often responsible for tumor recurrence and metastasis .
Studies have demonstrated that VS-5584 interacts synergistically with other therapeutic agents such as arsenic trioxide and ponatinib. These interactions enhance the anti-leukemic effects in various models of leukemia by further inhibiting the PI3K/mTOR pathway. The compound’s ability to induce apoptosis through these interactions highlights its potential as part of combination therapies in cancer treatment .
Several compounds exhibit similar pharmacological profiles to VS-5584. Here are some notable examples:
Compound Name | Target Kinases | IC50 Values (nM) | Unique Features |
---|---|---|---|
NVP-BEZ235 | PI3K/mTOR | ~30 (mTOR) | Dual inhibitor with broader kinase inhibition |
GDC-0941 | PI3K | ~30 (PI3Kα) | Selective PI3K inhibitor |
Everolimus | mTOR | ~0.5 | Primarily targets mTOR; used clinically |
Torin-1 | mTOR | ~0.5 | Potent mTOR inhibitor; affects both complexes |
VS-5584 is unique due to its high selectivity for both mTORC1/2 and all class I PI3K isoforms while exhibiting minimal off-target effects compared to other dual inhibitors like NVP-BEZ235. This specificity may lead to fewer side effects and better therapeutic windows in clinical applications .